![molecular formula C24H15N3O6 B11775578 6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid](/img/structure/B11775578.png)
6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid
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Overview
Description
6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes multiple carboxylic acid groups and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of pyridine derivatives with carboxylic acid groups under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The aromatic rings in the compound allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Mechanism of Action
The mechanism of action of 6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various receptors and enzymes, influencing biological processes. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid stands out due to its unique combination of multiple carboxylic acid groups and pyridine rings. This structure provides distinct chemical properties and reactivity, making it valuable for specialized applications in material science and medicinal chemistry.
Biological Activity
The compound 6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid is a complex organic molecule notable for its multiple carboxylic acid groups and pyridine rings. Its unique structure enhances its potential applications in medicinal chemistry and materials science. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.
Structural Characteristics
The molecular formula of the compound is C24H15N3O6 with a molecular weight of 441.4 g/mol. The structural complexity arises from the arrangement of the carboxylic acid moieties, which significantly influence its solubility and reactivity. The presence of multiple functional groups allows for extensive hydrogen bonding, which is critical for biological interactions.
Key Features
Feature | Description |
---|---|
Molecular Formula | C24H15N3O6 |
Molecular Weight | 441.4 g/mol |
Functional Groups | Multiple carboxylic acids and pyridine rings |
Potential Applications | Medicinal chemistry, coordination chemistry |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. This activity can be attributed to its ability to chelate metal ions, which are essential for bacterial growth and metabolism. The compound's chelation properties allow it to bind with metal ions, potentially inhibiting bacterial enzyme functions and disrupting metabolic processes.
The biological activity of this compound is influenced by its structural features:
- Metal Ion Coordination : The carboxylic acid groups can form stable complexes with metal ions, which can inhibit bacterial growth by depriving them of essential nutrients.
- Hydrogen Bonding : The arrangement of functional groups enhances the compound's interaction with biological macromolecules, such as proteins and nucleic acids.
Comparative Studies
Comparative studies with structurally similar compounds reveal that the unique combination of functional groups in this compound enhances its reactivity and biological activity compared to simpler analogs.
Compound Name | Key Features |
---|---|
6-(4-Carboxyphenyl)nicotinic acid | Contains a single carboxyphenyl group; less complex |
2,2'-Bipyridine-5,5'-dicarboxylic acid | Bipyridine structure; lacks phenyl substituent |
6-Picolinic acid | Simpler structure; fewer functional groups |
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of the compound against various pathogenic bacteria. Results indicated that it exhibited moderate-to-good activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae. The mechanism was attributed to its ability to chelate essential metal ions required for bacterial growth.
Study 2: Coordination Chemistry
Another research focused on the coordination properties of the compound with transition metals. It was found that the complexation not only enhanced solubility but also increased the antimicrobial potency of the metal-ligand complexes compared to free metal ions.
Properties
Molecular Formula |
C24H15N3O6 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H15N3O6/c28-22(29)14-3-1-13(2-4-14)17-9-20(18-7-5-15(11-25-18)23(30)31)27-21(10-17)19-8-6-16(12-26-19)24(32)33/h1-12H,(H,28,29)(H,30,31)(H,32,33) |
InChI Key |
YZFVOGZUXJGMED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=NC=C(C=C3)C(=O)O)C4=NC=C(C=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
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